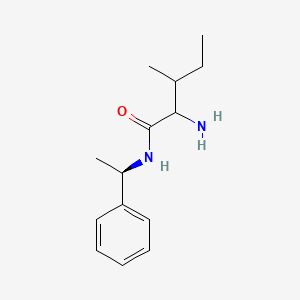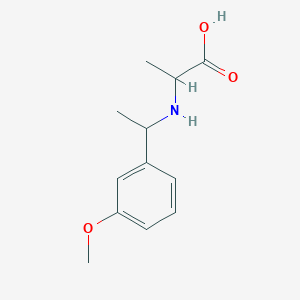
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is a coordination compound that features a titanium center coordinated to cyclopenta-1,3-diene and trifluoromethanesulfonate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a trifluoromethanesulfonate source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme can be represented as follows:
TiCl4+C5H6+CF3SO3H→Ti(C5H5)2(CF3SO3)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, such as halides or other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent titanium complexes, while substitution reactions may produce new titanium coordination compounds with different ligands.
科学研究应用
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug delivery systems.
作用机制
The mechanism of action of cyclopenta-1,3-diene;titanium(4+) trifluoromethanesulfonate involves the coordination of the titanium center to the ligands, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the titanium center can activate substrates and facilitate their conversion to desired products.
相似化合物的比较
Similar Compounds
Titanocene Dichloride: A similar compound with two cyclopentadienyl ligands and two chloride ligands.
Zirconocene Dichloride: Similar to titanocene dichloride but with a zirconium center.
Ferrocene: A compound with two cyclopentadienyl ligands coordinated to an iron center.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate ligand, which can impart different electronic and steric properties compared to other similar compounds. This can result in different reactivity and applications, particularly in catalysis and materials science.
属性
分子式 |
C12H2F6O6S2Ti-8 |
|---|---|
分子量 |
468.1 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1H;2*(H,5,6,7);/q2*-5;;;+4/p-2 |
InChI 键 |
VJUWAFGEJRHTHS-UHFFFAOYSA-L |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



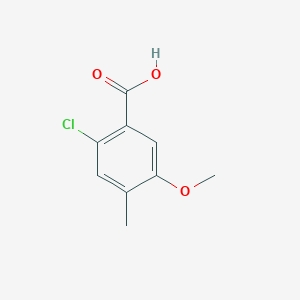
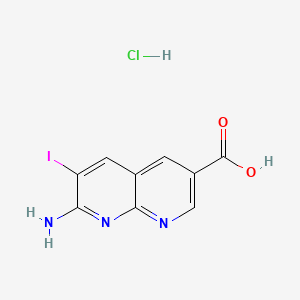
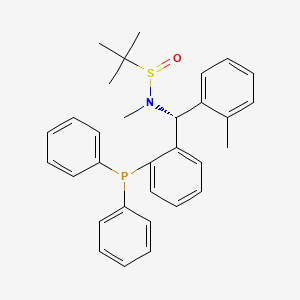
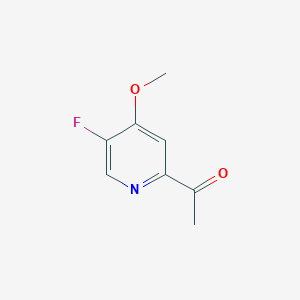
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
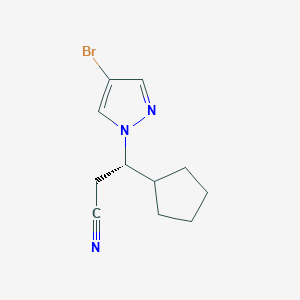
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
